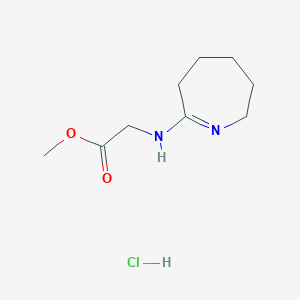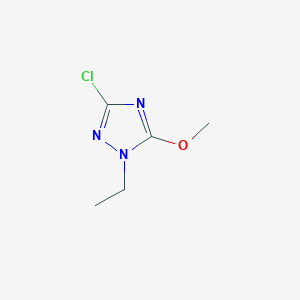![molecular formula C7H5N3O2 B1426713 3-Nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 23612-33-1](/img/structure/B1426713.png)
3-Nitro-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
3-Nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 23612-33-1 and a molecular weight of 163.14 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridines has been investigated through various methods . These methods often involve modifications of Madelung- and Fischer-syntheses of indoles . The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Molecular Structure Analysis
The molecular structure of 3-Nitro-1H-pyrrolo[3,2-b]pyridine is represented by the linear formula C7H5N3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . One example of nitration at the 2-position has also been found .Physical And Chemical Properties Analysis
3-Nitro-1H-pyrrolo[3,2-b]pyridine is a solid substance at room temperature . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Pharmacology: FGFR Inhibitors
3-Nitro-1H-pyrrolo[3,2-b]pyridine: derivatives have been synthesized and evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. These derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, making them valuable in the development of new cancer treatments.
Medicinal Chemistry: Analgesic and Sedative Activity
In medicinal chemistry, derivatives of 3-Nitro-1H-pyrrolo[3,2-b]pyridine have been explored for their analgesic and sedative properties . These compounds have shown significant activity in preclinical models, indicating their potential for the development of new pain management medications.
Material Science: Fluorescent Properties
The compound’s derivatives exhibit strong fluorescence, which can be visually distinguished under UV light . This property is valuable in material science for the development of fluorescent markers and probes in various applications, including biological imaging.
Chemical Synthesis: Building Blocks
3-Nitro-1H-pyrrolo[3,2-b]pyridine: serves as a building block in chemical synthesis for constructing complex molecules . Its reactivity allows for various substitutions, making it a versatile precursor in synthetic organic chemistry.
Biochemistry: Blood Glucose Reduction
In biochemistry, certain derivatives have shown efficacy in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related conditions.
Molecular Biology: Neutrophil Elastase Inhibition
This compound has been used as a scaffold for developing inhibitors of human neutrophil elastase (HNE) . HNE is involved in inflammatory diseases, particularly pulmonary pathologies, making these inhibitors valuable for therapeutic research.
Analytical Chemistry: Reference Standards
In analytical chemistry, 3-Nitro-1H-pyrrolo[3,2-b]pyridine is used as a reference standard due to its well-defined properties . It aids in the calibration of instruments and validation of analytical methods.
Industrial Applications: Catalysts and Intermediates
The compound finds industrial applications as a catalyst and intermediate in various chemical processes . Its stability and reactivity make it suitable for large-scale production and synthesis of complex chemicals.
Safety and Hazards
Propriétés
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-9-5-2-1-3-8-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQCCAMRDXXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727324 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
23612-33-1 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)





![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)


